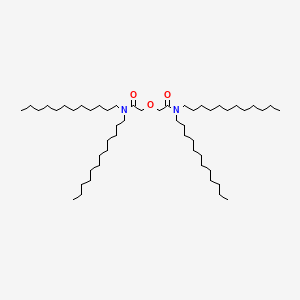

2,2'-Oxybis(N,N-didodecylacetamide)

Description

2,2'-Oxybis(N,N-didodecylacetamide) (CAS: 850718-54-6) is a synthetic amphiphilic compound featuring a central ether-linked oxybis group flanked by two acetamide moieties, each substituted with two dodecyl (C12) alkyl chains. This structure confers unique solubility properties, enabling its use in applications such as solvent extraction, phase-transfer catalysis, and as a surfactant in complex matrices. The compound’s long alkyl chains enhance hydrophobicity, making it particularly effective in nonpolar environments, while the acetamide groups provide moderate polarity for interactions with metal ions or polar substrates .

Properties

CAS No. |

850718-54-6 |

|---|---|

Molecular Formula |

C52H104N2O3 |

Molecular Weight |

805.4 g/mol |

IUPAC Name |

2-[2-(didodecylamino)-2-oxoethoxy]-N,N-didodecylacetamide |

InChI |

InChI=1S/C52H104N2O3/c1-5-9-13-17-21-25-29-33-37-41-45-53(46-42-38-34-30-26-22-18-14-10-6-2)51(55)49-57-50-52(56)54(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-50H2,1-4H3 |

InChI Key |

RENCWBGDPNGEFY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of N,N-dialkylacetamide ethers, where variations in alkyl chain length and branching significantly influence physicochemical properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Alkyl Chains | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2,2'-Oxybis(N,N-didodecylacetamide) | 850718-54-6 | C12 | ~794.3 g/mol | Solvent extraction, surfactants |

| 2,2'-Oxybis(N,N-dioctylacetamide) | 342794-43-8 | C8 | ~622.9 g/mol | Metal ion carriers, polymer additives |

| 2,2'-Oxybis(N,N-didecylacetamide) | 199805-27-1 | C10 | ~706.9 g/mol | Membrane transport, catalysis |

| 2,2'-(Ethane-1,2-diylbis(oxy))bis(N,N-dihexylacetamide) | 67456-22-8 | C6 | ~538.8 g/mol | Drug delivery, nanoemulsions |

Alkyl Chain Length and Solubility

- Longer Chains (C12) : The dodecyl chains in 2,2'-Oxybis(N,N-didodecylacetamide) impart higher hydrophobicity compared to C8 and C6 analogs. This reduces aqueous solubility but enhances compatibility with organic solvents like toluene or chloroform, critical for applications in solvent extraction of rare-earth metals .

- Shorter Chains (C6–C8): Compounds like 2,2'-Oxybis(N,N-dioctylacetamide) exhibit improved solubility in polar aprotic solvents (e.g., DMF), favoring use in polymer plasticization or as ionophores in electrochemical sensors .

Thermal Stability and Phase Behavior

- Melting Points : Increasing alkyl chain length correlates with higher melting points. For instance, the C12 derivative is a waxy solid at room temperature, while the C8 analog (CAS: 342794-43-8) is a viscous liquid .

- Thermogravimetric Analysis (TGA) : The C12 compound demonstrates superior thermal stability (>250°C), whereas shorter-chain analogs (C6–C8) degrade at lower temperatures (~200°C) due to reduced van der Waals interactions .

Metal Ion Binding Efficiency

- Selectivity for Lanthanides : The C12 compound’s extended alkyl chains create a sterically hindered environment, selectively binding larger lanthanide ions (e.g., La³⁺, Nd³⁺) over smaller transition metals (e.g., Cu²⁺, Zn²⁺). In contrast, the C8 variant shows broader ion affinity but lower selectivity .

- Extraction Kinetics : Shorter-chain analogs exhibit faster metal ion extraction due to reduced steric hindrance, but the C12 compound achieves higher extraction yields in equilibrium conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.